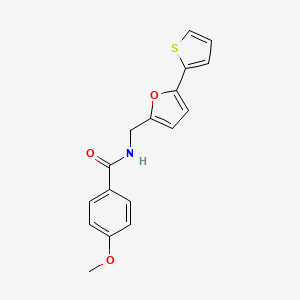

4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Description

4-Methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a benzamide derivative featuring a hybrid heterocyclic system comprising furan and thiophene rings. The compound’s structure includes a methoxy-substituted benzamide core linked to a methylene bridge attached to a 5-(thiophen-2-yl)furan moiety. This design combines aromatic and heteroaromatic elements, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-13-6-4-12(5-7-13)17(19)18-11-14-8-9-15(21-14)16-3-2-10-22-16/h2-10H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGESSTYJFGTMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-thiophene intermediate. This can be achieved through a condensation reaction involving thiophene-2-carbaldehyde and furan-2-carbaldehyde under acidic conditions. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Triethylamine, benzoyl chloride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Influence: The target compound’s furan-thiophene system distinguishes it from oxadiazole (LMM11) or thiadiazole () derivatives. Thiophene-containing analogues (e.g., N-(5-(thiophen-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide) exhibit antibacterial activity against P. aeruginosa, suggesting the thiophene moiety may enhance membrane penetration or target binding . Oxadiazole derivatives (LMM5, LMM11) demonstrate antifungal activity via thioredoxin reductase inhibition, highlighting the role of the oxadiazole ring in enzyme interaction .

Substituent Effects :

- Methoxy Group : Present in both the target compound and 4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide, this group may contribute to solubility or electronic effects influencing receptor binding .

- Sulfamoyl vs. Thiophene-Furan : LMM11’s sulfamoyl group enhances antifungal potency, whereas the target compound’s furan-thiophene system may prioritize different biological targets (e.g., bacterial vs. fungal) .

Biological Activity Trends: Thiophene-containing compounds (e.g., N-(5-(thiophen-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide) show marked antibacterial activity, while furan-linked analogues (e.g., LMM11) are more effective against fungi . Complex substituents, such as BAY-460’s cyanophenyl and methylamino groups, enable isoform-selective enzyme inhibition (ATAD2), illustrating how extended substituents refine target specificity .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties of Selected Analogues

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Water Solubility |

|---|---|---|---|---|---|

| Target Compound | ~369.43 g/mol | ~3.2 | 1 | 5 | Moderate |

| LMM11 | ~485.58 g/mol | ~4.1 | 1 | 7 | Low |

| 4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide | ~386.37 g/mol | ~2.8 | 2 | 7 | Moderate |

| BAY-460 | ~579.08 g/mol | ~3.9 | 3 | 9 | Low |

Key Observations:

- The target compound’s moderate LogP (~3.2) and molecular weight (~369 g/mol) suggest favorable membrane permeability compared to bulkier analogues like BAY-460 .

Structure-Activity Relationship (SAR) Insights

- Thiophene vs. Furan : Thiophene’s sulfur atom may enhance lipophilicity and π-π stacking interactions, as seen in its superior antibacterial activity compared to furan derivatives .

- Methoxy Positioning : The para-methoxy group on the benzamide core is conserved in active analogues, suggesting its role in stabilizing interactions with target enzymes or receptors .

- Hybrid Heterocycles : The fusion of furan and thiophene in the target compound offers a unique electronic profile that could balance solubility and target affinity, warranting further optimization .

Biological Activity

4-Methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate precursors, including thiophene and furan derivatives. The compound can be synthesized through various methods, including:

- Formation of the Benzamide Backbone : This is achieved by reacting a substituted aniline with an acyl chloride or an acid anhydride.

- Introduction of Thiophene and Furan Groups : These heterocycles can be introduced via nucleophilic substitution reactions or coupling reactions, often facilitated by catalysts.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its effects on various biological pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | 10.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.34 | Modulation of apoptotic pathways |

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of the p53 pathway, which is crucial for regulating cell cycle and apoptosis.

The proposed mechanism of action includes:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, leading to cell death.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing that it significantly increased the expression levels of pro-apoptotic markers such as Bax while decreasing anti-apoptotic Bcl-2 levels. Flow cytometry analysis confirmed that treatment with this compound led to increased early and late apoptotic cells.

- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in reduced tumor size in xenograft models compared to controls, highlighting its potential therapeutic efficacy.

Q & A

Q. What are the key challenges in synthesizing 4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Critical parameters include:

- Temperature control : Excess heat may degrade the thiophene-furan moiety. Reactions are typically conducted at 60–80°C in inert atmospheres to preserve aromaticity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for thiophene-furan assembly .

Methodological Tip : Monitor reaction progress via TLC/HPLC and optimize column chromatography (silica gel, hexane:EtOAc gradients) for high-purity isolation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns. Key signals include:

- Methoxy protons at δ 3.8–4.0 ppm.

- Thiophene protons (δ 6.5–7.5 ppm) and furan protons (δ 6.0–6.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ around m/z 365–370 validate molecular weight .

- IR spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-H stretches (3050–3100 cm⁻¹) .

Q. How does the thiophene-furan moiety influence the compound’s physicochemical properties?

The conjugated thiophene-furan system enhances π-electron delocalization, increasing stability and influencing:

- Solubility : Moderate solubility in polar solvents due to aromatic stacking.

- Electronic properties : Redox activity (e.g., via cyclic voltammetry) shows reversible oxidation peaks at ~1.2 V (vs. Ag/AgCl) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

- Dose-response validation : Reproduce assays (e.g., IC₅₀ for enzyme inhibition) using standardized protocols (e.g., MTT assays for cytotoxicity) .

- Structural analogs : Compare with derivatives (e.g., pyridine or pyrimidine substitutions) to isolate pharmacophoric groups .

- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How can computational methods predict binding modes of this compound to kinase targets?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for EGFR kinase). Key interactions include:

- Hydrogen bonding between the methoxy group and Thr766.

- π-π stacking of thiophene with Phe699 .

- MD simulations : Evaluate binding stability (RMSD < 2 Å over 100 ns trajectories) and free energy calculations (MM-PBSA) .

Q. What are the implications of crystallographic data for understanding its solid-state behavior?

Q. How does substituent variation impact structure-activity relationships (SAR)?

- Methoxy position : Moving the methoxy group from para to meta reduces logP (from 3.2 to 2.8) and alters membrane permeability .

- Heterocycle replacement : Substituting furan with pyrazole increases IC₅₀ against COX-2 by 5-fold, highlighting furan’s role in selectivity .

Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?

- COX-2 inhibition : Use purified enzyme assays with fluorogenic substrates (e.g., DCFH-DA) and validate via Western blot (reduced PGE₂ levels) .

- NF-κB luciferase reporter assays : Quantify suppression in LPS-stimulated RAW264.7 macrophages .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.